4-Nitrophenyl methanesulfonate 4-Nitrophenyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 20455-07-6
VCID: VC21329218
InChI: InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
SMILES: CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C7H7NO5S
Molecular Weight: 217.2 g/mol

4-Nitrophenyl methanesulfonate

CAS No.: 20455-07-6

Cat. No.: VC21329218

Molecular Formula: C7H7NO5S

Molecular Weight: 217.2 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl methanesulfonate - 20455-07-6

Specification

CAS No. 20455-07-6
Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
IUPAC Name (4-nitrophenyl) methanesulfonate
Standard InChI InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Standard InChI Key FFGGSHSHUKFELB-UHFFFAOYSA-N
SMILES CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Information

4-Nitrophenyl methanesulfonate is an organic compound with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol . It is also known by its CAS number 20455-07-6 . The compound features a nitro group at the para position of a phenyl ring that is bonded to a methanesulfonate group.

Structural Properties

The structure of 4-nitrophenyl methanesulfonate consists of a benzene ring with a nitro group (-NO₂) at the 4-position (para) and a methanesulfonate group (-SO₃CH₃) attached to the oxygen at position 1. The compound's structural characteristics contribute to its chemical reactivity, particularly the electron-withdrawing effect of the nitro group, which influences the electrophilicity of the sulfonate center .

Physical Data

The compound has distinct physical properties that are important for its handling and applications in research. Table 1 summarizes the key physical properties of 4-nitrophenyl methanesulfonate:

Table 1: Physical Properties of 4-Nitrophenyl Methanesulfonate

PropertyValue
Molecular Weight217.20 g/mol
Melting PointNot specified in available data
Exact Mass238.98600 (for sodium salt)
Physical StateSolid
SolubilitySoluble in organic solvents

Related Derivatives and Salts

Sodium (4-Nitrophenyl)methanesulfonate

The sodium salt of 4-nitrophenyl methanesulfonate (C₇H₆NNaO₅S) has a molecular weight of 239.18 g/mol and a melting point of 295-299°C . This salt form has increased water solubility compared to the parent compound, making it useful for applications requiring aqueous conditions .

Structural Analogs

Several structural analogs of 4-nitrophenyl methanesulfonate exist, including:

  • Phenyl (4-nitrophenyl)methanesulfonate (CAS: 53992-04-4), which has a molecular formula of C₁₃H₁₁NO₅S and a molecular weight of 293.29500 g/mol .

  • 3-Fluoro-4-nitrophenyl methanesulfonate, which features an additional fluorine substituent on the aromatic ring.

  • 2-(4-Nitrophenylamino)ethyl methanesulfonate, which incorporates an aminoethyl linkage between the nitrophenyl and methanesulfonate groups .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-nitrophenyl methanesulfonate typically involves the reaction of 4-nitrophenol with methanesulfonyl chloride in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the sulfur atom of methanesulfonyl chloride, displacing the chloride ion .

The typical reaction conditions involve:

  • Use of a base such as triethylamine or N-ethyl-N,N-diisopropylamine

  • Dichloromethane as the solvent

  • Temperature control (usually at 0-20°C)

  • Reaction time of 2-3 hours

Purification Methods

After synthesis, 4-nitrophenyl methanesulfonate can be purified using techniques such as:

  • Recrystallization from organic solvents

  • Column chromatography

  • Washing with sodium bicarbonate solution followed by concentration under reduced pressure

Chemical Reactivity

Hydrolysis Reactions

4-Nitrophenyl methanesulfonate undergoes hydrolysis in aqueous environments, which has been studied extensively. The hydrolysis reaction produces 4-nitrophenol and methanesulfonic acid. This reaction is accelerated in basic conditions and can be catalyzed by various compounds including coordination cages .

Research has shown that the hydrolysis of 4-nitrophenyl methanesulfonate can be monitored colorimetrically via the appearance of the 4-nitrophenolate anion. Studies have determined second-order rate constants for catalyzed reactions in the range of 10⁻³ to 10⁻² M⁻¹ s⁻¹ at pH 9 .

Nucleophilic Substitution Reactions

4-Nitrophenyl methanesulfonate serves as an excellent substrate for nucleophilic substitution reactions due to the good leaving group ability of the methanesulfonate moiety. This property is enhanced by the electron-withdrawing effect of the nitro group .

One notable application is in the formation of diaryl ethers. When 4-fluoronitrobenzene was reacted with 4-nitrophenyl methanesulfonate in the presence of anhydrous K₃PO₄ at 110°C for 24.5 hours, 4-(4'-nitrophenoxy)nitrobenzene was obtained in 42% yield .

Applications in Research

Coordination Chemistry Studies

4-Nitrophenyl methanesulfonate has been used in studies investigating guest binding within coordination cages. In one significant study, the compound's interactions with a coordination cage were analyzed through a combination of fluorescence and ¹H NMR spectroscopy .

Crystal structure determinations revealed that, unlike some other guests that bind inside the cavity of coordination cages, 4-nitrophenyl methanesulfonate tends to lie in the spaces outside the cage cavity. The cavity itself was found to be occupied by a network of hydrogen-bonded water molecules, although the compound does show cavity binding in solution .

Catalysis Studies

The hydrolysis of 4-nitrophenyl methanesulfonate has been investigated in the context of catalysis by coordination cages. Research has shown that the reaction rate depends on external pH, and the presence of chloride ions (which can bind inside the cavity and displace other cavity-bound guests) can increase reaction rates .

Interestingly, studies suggest that the catalyzed reaction actually occurs at the external surface of the cage rather than inside the cavity, providing insights into the mechanisms of supramolecular catalysis .

Analytical Methods

Spectroscopic Characterization

4-Nitrophenyl methanesulfonate can be characterized using various spectroscopic techniques:

  • ¹H NMR spectroscopy is commonly used to confirm the structure and purity of the compound, with characteristic signals for the methyl group of the methanesulfonate moiety and the aromatic protons of the nitrophenyl group .

  • UV-visible spectroscopy is particularly useful for monitoring reactions involving 4-nitrophenyl methanesulfonate, especially hydrolysis reactions, due to the formation of the colored 4-nitrophenolate anion .

Crystallographic Analysis

X-ray crystallography has been employed to determine the structure of 4-nitrophenyl methanesulfonate and its interactions with other molecules. Crystal structure data is available through resources such as the Cambridge Crystallographic Data Centre (CCDC) .

Comparative Studies with Similar Compounds

Studies comparing 4-nitrophenyl methanesulfonate with its structural isomers and analogues provide valuable information about structure-activity relationships. For instance, research has compared 4-nitrophenyl methanesulfonate with 4-nitrophenyl methyl sulfite, revealing differences in their hydrolysis rates and mechanisms .

Table 2: Comparison of 4-Nitrophenyl Methanesulfonate with Related Compounds

CompoundMolecular FormulaKey DifferencesNotable Properties
4-Nitrophenyl methanesulfonateC₇H₇NO₅SBase compoundGood leaving group in SN2 reactions
4-Nitrophenyl methyl sulfiteSimilar structureDifferent arrangement of atomsDifferent hydrolysis mechanism
Sodium (4-nitrophenyl)methanesulfonateC₇H₆NNaO₅SSodium saltHigher water solubility, melting point 295-299°C
Phenyl (4-nitrophenyl)methanesulfonateC₁₃H₁₁NO₅SAdditional phenyl groupHigher molecular weight (293.29 g/mol)

Recent Research Developments

Recent studies have explored the potential of 4-nitrophenyl methanesulfonate in various applications. The compound's reactivity makes it valuable in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications .

Research published in the Royal Society of Chemistry journals has investigated the binding of 4-nitrophenyl methanesulfonate with coordination cages, providing insights into supramolecular chemistry and catalysis mechanisms . These findings contribute to our understanding of host-guest interactions and may lead to the development of new catalytic systems.

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